molecular formula C10H8BrNO2 B1457496 Methyl 2-(2-bromophenyl)-2-cyanoacetate CAS No. 1218951-02-0

Methyl 2-(2-bromophenyl)-2-cyanoacetate

Cat. No. B1457496
CAS RN: 1218951-02-0
M. Wt: 254.08 g/mol
InChI Key: CQSZFJOPDKIIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(2-bromophenyl)-2-cyanoacetate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .

Scientific Research Applications

Base-Promoted Decarboxylative Annulation

Methyl 2-(2-bromophenyl)-2-cyanoacetate has been used in a base-promoted decarboxylative annulation of ynones . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and the intramolecular nucleophilic aromatic substitution reaction . A broad range of benzoxepines were prepared with a broad substrate scope and high regioselectivity in moderate to excellent yields under transition-metal-free conditions .

Synthesis of Vicinal Haloethers

A synthetic protocol for vicinal haloethers, including 2-bromo-2-(methoxy(phenyl)methyl)malononitrile (1) and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile (2), has been developed . These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

Difunctionalization of Olefins

Methyl 2-(2-bromophenyl)-2-cyanoacetate can be used in the difunctionalization of olefins . This process has become an attractive strategy for rapidly increasing molecular complexity from abundant and cheap feedstock .

Synthesis of β, β-Dicyanostyrene Derivatives

β, β-Dicyanostyrene derivatives are a kind of reaction raw material containing a multifunctional group which can be converted into the skeleton structures in drugs and natural products, via difunctionalization . Methyl 2-(2-bromophenyl)-2-cyanoacetate can be used in the synthesis of these derivatives .

Aminobromination Reaction of β, β-Dicyanostyrene

An unexpected vicinal bromoether product was obtained when performing an aminobromination reaction of β, β-dicyanostyrene . Methyl 2-(2-bromophenyl)-2-cyanoacetate can be used in this reaction .

Synthesis of Benzoxepines

Methyl 2-(2-bromophenyl)-2-cyanoacetate has been used in the synthesis of benzoxepines . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and the intramolecular nucleophilic aromatic substitution reaction .

Safety and Hazards

The safety data sheet for a related compound, 2`-Bromoacetophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

methyl 2-(2-bromophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSZFJOPDKIIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromophenyl)-2-cyanoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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